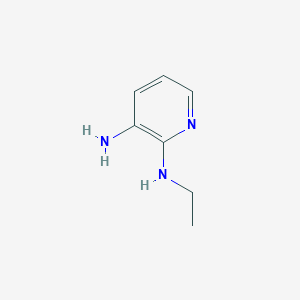

N2-ethylpyridine-2,3-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXRQVGWVGDXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541232 | |

| Record name | N~2~-Ethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32282-06-7 | |

| Record name | N~2~-Ethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of N2 Ethylpyridine 2,3 Diamine

Synthesis and Characterization of Metal Complexes

Spectroscopic Elucidation of Coordination Geometries

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for characterizing the coordination of N2-ethylpyridine-2,3-diamine to a metal center. The comparison of the IR spectrum of the free ligand with that of its metal complexes provides valuable insights into the mode of coordination. Key vibrational bands associated with the pyridine (B92270) ring and the amino groups are particularly informative.

Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are observed. The coordination of the pyridine nitrogen atom to the metal center typically results in the shifting of several pyridine ring vibrations to higher frequencies. For instance, the C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher wavenumbers. This is a common observation in the IR spectra of pyridine-containing metal complexes.

Furthermore, the N-H stretching vibrations of the diamine moiety are also sensitive to coordination. In the free this compound ligand, these bands appear in the region of 3400-3200 cm⁻¹. Upon complexation, the positions of these bands may shift, broaden, or change in intensity, depending on the involvement of the amino groups in coordination or hydrogen bonding within the crystal lattice. The N-H bending vibrations, typically observed around 1600 cm⁻¹, may also be affected.

A representative, though generalized, comparison of the key IR spectral bands for free this compound and a hypothetical metal complex is presented in the table below. The exact values will vary depending on the specific metal and the crystalline environment.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in Metal Complex | Assignment |

| ν(N-H) | ~3400-3200 | Shifted and/or broadened | N-H stretching of amino groups |

| ν(C=N), ν(C=C) | ~1600-1400 | Shifted to higher frequency | Pyridine ring stretching vibrations |

| δ(N-H) | ~1600 | Shifted | N-H bending of amino groups |

| Ring Vibrations | ~1000-600 | Shifted | Pyridine ring in-plane and out-of-plane deformations |

| ν(M-N) | Not present | ~500-300 | Metal-Nitrogen stretching vibrations |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for investigating the electronic structure of coordination complexes of this compound. The electronic spectra of these complexes are typically characterized by two main types of electronic transitions: intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions. For complexes with d-electrons, d-d transitions may also be observed.

The free this compound ligand exhibits absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* transitions within the pyridine ring and the amino groups. Upon coordination to a metal ion, the energies of these intra-ligand transitions may be shifted, and new absorption bands can appear.

The coordination of the ligand to a metal center can give rise to LMCT bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. The energy of these transitions is dependent on the nature of the metal ion and the ligand. In the case of this compound, the nitrogen lone pairs of the pyridine and amino groups are potential sources of electrons for these transitions.

For transition metal complexes with unpaired d-electrons, weak absorption bands corresponding to d-d transitions may be observed in the visible region of the spectrum. The energies and intensities of these bands provide information about the geometry of the coordination sphere around the metal ion and the ligand field strength.

The table below summarizes the typical electronic transitions that could be expected for a coordination complex of this compound. The specific wavelengths and intensities will be highly dependent on the central metal ion, its oxidation state, and the solvent used for the measurement.

| Transition Type | Typical Wavelength Range (nm) | Assignment |

| π → π | < 300 | Intra-ligand transition within the pyridine ring |

| n → π | 300 - 400 | Intra-ligand transition involving non-bonding electrons on nitrogen |

| LMCT | 350 - 500 | Ligand-to-Metal Charge Transfer |

| d-d | 500 - 800 | Electronic transitions between d-orbitals of the metal ion |

X-ray Crystallography for Structural Analysis

Analysis of Bond Lengths and Angles

The analysis of bond lengths and angles within a crystal structure of a metal complex of this compound offers fundamental insights into the nature of the metal-ligand interactions. The this compound ligand is expected to act as a bidentate ligand, coordinating to the metal center through the pyridine nitrogen and one of the amino nitrogens, forming a stable five-membered chelate ring.

The metal-nitrogen bond lengths (M-N) are a key parameter. The M-N(pyridine) bond length can differ from the M-N(amine) bond length, reflecting the different electronic properties of the sp²-hybridized pyridine nitrogen and the sp³-hybridized amino nitrogen. These bond lengths are influenced by factors such as the identity of the metal ion, its oxidation state, and its coordination number.

The internal bond angles of the coordinated this compound ligand can also be compared to those of the free ligand to assess the extent of distortion upon chelation. The bite angle of the ligand, defined as the N(pyridine)-M-N(amine) angle, is a critical parameter that is constrained by the geometry of the five-membered chelate ring.

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from an X-ray crystallographic study of a generic metal complex of this compound.

| Parameter | Hypothetical Value | Significance |

| M-N(pyridine) bond length (Å) | 2.0 - 2.2 | Strength of the metal-pyridine bond |

| M-N(amine) bond length (Å) | 2.1 - 2.3 | Strength of the metal-amine bond |

| N(pyridine)-M-N(amine) bite angle (°) | ~80 - 85 | Geometry of the chelate ring |

| C-N bond lengths in pyridine ring (Å) | ~1.34 - 1.39 | Electronic structure of the coordinated pyridine |

| C-N bond lengths of amino groups (Å) | ~1.45 - 1.48 | Geometry of the coordinated amino groups |

Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how the individual molecules of the this compound metal complex are arranged in the solid state. This arrangement is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding is expected to be a significant feature in the crystal structures of these complexes. The non-coordinating amino group and the coordinated amino group can act as hydrogen bond donors, while the pyridine nitrogen (if uncoordinated in a different ligand molecule) and any counter-ions or solvent molecules can act as hydrogen bond acceptors. These hydrogen bonds can link the complex molecules into one-, two-, or three-dimensional supramolecular architectures.

Theoretical and Computational Investigations in Coordination Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental studies in coordination chemistry. These methods provide a deeper understanding of the electronic structure, bonding, and reactivity of metal complexes of this compound.

Density Functional Theory (DFT) Studies on Ligand-Metal Interactions

DFT calculations can be employed to model the geometric and electronic properties of this compound and its metal complexes. By optimizing the geometry of the complex, theoretical predictions of bond lengths and angles can be obtained and compared with experimental data from X-ray crystallography, thus validating the computational model.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals provide insights into the electronic transitions observed in the UV-Visible spectra and the reactivity of the complex. For instance, the HOMO is often localized on the ligand, while the LUMO may be centered on the metal, which is characteristic of a ligand-to-metal charge transfer.

Furthermore, Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the metal-ligand bonds. This analysis provides information on the donor-acceptor interactions between the filled orbitals of the ligand and the vacant orbitals of the metal, allowing for a quantitative assessment of the bond strength.

The table below presents a hypothetical summary of the type of data that can be generated from DFT calculations on a metal complex of this compound.

| Computational Parameter | Information Obtained |

| Optimized Geometry | Predicted bond lengths and angles |

| HOMO-LUMO Energy Gap | Insight into electronic transitions and reactivity |

| NBO Analysis | Quantification of metal-ligand bond strength and charge transfer |

| Calculated Vibrational Frequencies | Theoretical IR spectrum for comparison with experimental data |

| Mulliken or NBO Charges | Distribution of electron density within the complex |

Molecular Modeling of Complex Structures

Molecular modeling and computational chemistry serve as powerful tools for predicting and analyzing the three-dimensional structures of coordination complexes. These methods provide detailed insights into molecular geometries, bond lengths, bond angles, and electronic properties, complementing experimental data from techniques like X-ray crystallography. For complexes involving ligands such as this compound, computational approaches can elucidate the steric and electronic influences of the ligand on the coordination sphere of a metal ion.

While specific molecular modeling studies detailing the complex structures of this compound are not extensively documented in peer-reviewed literature, the principles can be understood from computational work on related pyridine-based compounds. Density Functional Theory (DFT) is a predominant method for such investigations, offering a balance between computational cost and accuracy. nih.govmdpi.com DFT calculations are typically used to optimize the geometry of a complex, predicting the most stable arrangement of the ligand around the metal center.

The modeling process for a hypothetical metal complex of this compound would involve:

Defining a starting geometry based on known coordination preferences of the chosen metal ion.

Selecting an appropriate functional (e.g., B3LYP) and basis set to describe the electronic structure of the metal and ligand atoms. biointerfaceresearch.com

Performing a geometry optimization calculation to find the lowest energy conformation of the complex.

The results of such a calculation would yield a set of optimized coordinates for all atoms. From these coordinates, crucial structural parameters can be determined. For instance, the calculations would predict the bond lengths between the metal ion and the nitrogen donor atoms of the this compound ligand (the pyridyl nitrogen and one of the diamine nitrogens). It would also provide the "bite angle" of the chelate ring, which is a critical factor in determining the stability and geometry of the complex.

For context, experimental crystallographic data for the parent ligand, pyridine-2,3-diamine, provides a baseline for understanding the ligand's intrinsic geometry before coordination. nih.gov Molecular modeling of its complexes would reveal how these parameters change upon binding to a metal. For example, the C-N bond lengths within the diamine groups and the pyridine ring would be expected to lengthen or shorten depending on the nature and extent of metal-ligand orbital interactions.

The following tables present selected experimental bond lengths and angles for the uncomplexed pyridine-2,3-diamine ligand, which serve as a reference for comparison in future modeling studies of its N2-ethyl derivative complexes. nih.gov

Table 1: Selected Bond Lengths for Pyridine-2,3-diamine

| Bond | Length (Å) |

|---|---|

| N2—C1 | 1.383 |

| N3—C2 | 1.404 |

| C3—C4 | 1.390 |

| C4—C5 | 1.373 |

Data derived from crystallographic studies of the parent ligand, pyridine-2,3-diamine. nih.gov

Table 2: Selected Intramolecular Angles for Pyridine-2,3-diamine

| Angle | Degree (°) |

|---|---|

| C1-C2-N1 | 123.03 |

| C2-C3-C4 | 117.50 |

Data derived from crystallographic studies of the parent ligand, pyridine-2,3-diamine. nih.gov

Computational models would further allow for the prediction of properties such as vibrational frequencies (for comparison with IR spectroscopy), electronic transitions (for comparison with UV-Vis spectroscopy), and the distribution of electron density, offering a comprehensive theoretical picture of the complex's structure and bonding. biointerfaceresearch.com

Catalytic Applications of N2 Ethylpyridine 2,3 Diamine and Its Metal Complexes

Homogeneous Catalysis

Metal complexes incorporating N2-ethylpyridine-2,3-diamine are anticipated to be effective homogeneous catalysts. The bidentate nature of this ligand, featuring both a pyridine (B92270) nitrogen and two amino nitrogens, allows for the formation of stable chelate rings with a variety of transition metals, which is a key feature for catalytic activity.

Hydrogenation Reactions

In the realm of hydrogenation, iridium and ruthenium complexes are prominent catalysts. It is plausible that an iridium(III) complex of this compound could catalyze the hydrogenation of various unsaturated substrates. The diamine moiety can act as a proton-responsive ligand, participating in the heterolytic cleavage of dihydrogen, a crucial step in many hydrogenation cycles.

Potential Catalytic System for Hydrogenation:

| Catalyst Precursor | Substrate | Product | Potential Performance |

| [Ir(Cp*)(this compound)Cl]Cl | Ketones, Imines | Alcohols, Amines | High conversions under mild H₂ pressure and temperature. |

| [Ru(p-cymene)(this compound)Cl]Cl | Olefins | Alkanes | Effective for the reduction of C=C bonds. |

Hydroboration Processes

Rhodium complexes are often employed in hydroboration reactions. A rhodium(I) complex featuring the this compound ligand could potentially catalyze the addition of boranes to alkenes and alkynes. The electronic properties of the pyridine ring and the steric environment created by the ethyl group on the diamine would likely influence the regioselectivity and efficiency of the hydroboration process.

Transfer Hydrogenation of Organic Substrates

Transfer hydrogenation offers a safer and more convenient alternative to using molecular hydrogen. Ruthenium(II) complexes, particularly those with arene ligands and a diamine, are well-known catalysts for the transfer hydrogenation of ketones and imines, typically using isopropanol or formic acid as the hydrogen source. A complex such as [Ru(η⁶-p-cymene)(this compound)Cl]⁺ would be a prime candidate for such transformations. The mechanism is believed to involve a metal-ligand bifunctional role, where the N-H group of the diamine participates in the hydrogen transfer step.

Hypothetical Performance in Transfer Hydrogenation of Acetophenone:

| Catalyst | Hydrogen Donor | Base | Conversion (%) |

| Ru(II)-N2-ethylpyridine-2,3-diamine | i-PrOH | KOtBu | >95 |

| Ir(III)-N2-ethylpyridine-2,3-diamine | HCOOH/NEt₃ | - | High |

Role as a Chiral Ligand in Asymmetric Catalysis

The true potential of this compound may lie in its application as a chiral ligand for asymmetric catalysis, assuming a chiral center is introduced into the molecule.

Design of Chiral Pyridine-Diamine Ligands

To induce enantioselectivity, the this compound scaffold would need to be modified to incorporate chirality. This could be achieved by using a chiral ethyl group (e.g., (S)-1-phenylethyl) or by introducing chiral substituents on the pyridine ring or the other amino group. The design of such ligands would focus on creating a well-defined chiral pocket around the metal center to effectively discriminate between the two enantiotopic faces of a prochiral substrate.

Enantioselective Transformations

Chiral metal complexes of this compound derivatives could be applied to a range of enantioselective transformations. For instance, a chiral ruthenium complex could be used for the asymmetric transfer hydrogenation of prochiral ketones to produce chiral alcohols with high enantiomeric excess. Similarly, chiral iridium complexes could be employed in the asymmetric hydrogenation of imines to furnish chiral amines.

Potential Enantioselective Catalysis Data:

| Reaction | Catalyst | Substrate | Product | Enantiomeric Excess (ee %) |

| Asymmetric Transfer Hydrogenation | Chiral Ru-(this compound) | Acetophenone | 1-Phenylethanol | Potentially >90 |

| Asymmetric Hydrogenation | Chiral Ir-(this compound) | N-benzylidene-aniline | N-phenyl-N-benzylamine | Potentially high |

Biological and Pharmaceutical Research of N2 Ethylpyridine 2,3 Diamine Derivatives

Antimicrobial Activity Studies

The growing threat of antimicrobial resistance has spurred the search for new chemical entities with potent antibacterial and antifungal properties. Derivatives of N2-ethylpyridine-2,3-diamine have shown promise in this area, with various studies investigating their efficacy against a range of microbial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of pyridine-based compounds has been extensive. While specific studies focusing exclusively on this compound derivatives are limited, the broader class of N-substituted pyridine-2,3-diamines and their cyclized products, such as imidazo[4,5-b]pyridines, have demonstrated notable antibacterial activity.

For instance, a study on imidazo[4,5-b]pyridine derivatives synthesized from 5-bromo-2,3-diaminopyridine demonstrated that these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. Specifically, N-alkylated imidazo[4,5-b]pyridine derivatives were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative), with Gram-positive bacteria showing greater sensitivity mdpi.com. This suggests that derivatives originating from the pyridine-2,3-diamine core warrant further investigation.

In a broader context, various pyridine (B92270) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a series of C-2 and C-6 substituted pyridines showed a range of modest activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus mutans. Similarly, newly synthesized imidazopyridine derivatives based on 2,3-diaminopyridine (B105623) have shown pronounced antimicrobial effects against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans researchgate.net.

Interactive Table: Antibacterial Activity of Selected Pyridine Derivatives (General)

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Imidazo[4,5-b]pyridine Derivatives | Active | Less Active | mdpi.com |

| C-2 and C-6 Substituted Pyridines | Modest Activity | Modest Activity | |

| Imidazopyridine Derivatives | Pronounced Activity | Pronounced Activity | researchgate.net |

It is important to note that the specific substitution patterns on the pyridine ring and the nature of the alkyl or aryl groups play a crucial role in determining the antibacterial spectrum and potency.

Antifungal Properties

Furthermore, a study on novel pyridine derivatives reported their antifungal activity against a panel of human pathogenic Candida species, with some compounds exhibiting strong inhibition rsc.org. The synthesis of various N,N'-diaryl-1,3-thiazole-2,4-diamines, which can be conceptually related to substituted diamines, also showed moderate to good antifungal activity against Monascus purpurea and Penicillium citrinum.

Interactive Table: Antifungal Activity of Selected Pyridine Derivatives (General)

| Compound Type | Fungal Strain(s) | Activity | Reference |

| Pyridine Carbohydrazides | Multidrug-resistant Candida spp. | Potent | nih.gov |

| Novel Pyridine Derivatives | Candida species | Strong Inhibition | rsc.org |

| N,N'-diaryl-1,3-thiazole-2,4-diamines | Monascus purpurea, Penicillium citrinum | Moderate to Good |

These findings suggest that the pyridine-2,3-diamine scaffold, with appropriate modifications, could be a valuable starting point for the development of new antifungal agents.

Investigation of Mechanism of Action in Microbial Systems

Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial drugs. For diaminopyridine-based compounds, several mechanisms have been proposed. One of the well-known diaminopyridines, amifampridine (3,4-diaminopyridine), acts by blocking potassium channels. While its primary application is not as an antimicrobial, this provides insight into how diaminopyridines can interact with cellular components.

For antimicrobial pyridine derivatives, a common mechanism of action involves the disruption of the bacterial cell membrane. For example, certain 3-alkylpyridine-bearing alkaloids have been shown to damage the bacterial membrane, leading to cell lysis. This mode of action is advantageous as it is associated with a low potential for resistance development bohrium.com. The proposed mechanism for the formation of 2-aminopyridines suggests that their biological properties may arise from the formation of hydrogen bonds and ionic interactions, which can facilitate their antimicrobial effects researchgate.net. The pyridine scaffold's ability to engage in various non-covalent interactions is a key aspect of its utility in medicinal chemistry nih.govnih.gov.

Antitubercular Research

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Pyridine-containing compounds have historically played a crucial role in the treatment of tuberculosis, with isoniazid (B1672263) being a prime example thescipub.com.

Recent research has focused on novel pyridine derivatives, including those structurally related to the pyridine-2,3-diamine scaffold. A notable study identified pyridine-2-methylamine derivatives as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) nih.gov. MmpL3 is essential for the transport of mycolic acids, which are vital components of the mycobacterial cell wall nih.gov. One of the lead compounds from this study exhibited high activity against M. tuberculosis H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with MIC values in the low microgram per milliliter range nih.gov.

Interactive Table: Antitubercular Activity of Pyridine-2-methylamine Derivatives

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | MDR/XDR-TB MIC Range (µg/mL) | Reference |

| Compound 62 | 0.016 | 0.0039-0.0625 | nih.gov |

While these compounds are not directly this compound derivatives, they highlight the potential of the substituted aminopyridine scaffold in targeting essential mycobacterial processes. The structure-activity relationship studies in this research indicated that lipophilicity and the nature of substituents on the pyridine ring significantly influence the antitubercular activity nih.gov.

Drug Discovery and Scaffold Utility

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets rsc.orgnih.gov. The pyridine-2,3-diamine core, and by extension this compound, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

Exploration as a Scaffold for Biologically Active Compounds

The pyridine-2,3-diamine moiety serves as a key building block for the synthesis of various fused heterocyclic systems, most notably imidazo[4,5-b]pyridines mdpi.comresearchgate.net. The synthesis of these compounds often involves the condensation of a 2,3-diaminopyridine with an aldehyde or carboxylic acid. The resulting imidazo[4,5-b]pyridine scaffold has been shown to possess a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties mdpi.com.

The versatility of the pyridine scaffold is further demonstrated by its incorporation into a vast array of therapeutic agents targeting different diseases rsc.orgnih.gov. The ability to easily modify the substituents on the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. This adaptability makes the pyridine-2,3-diamine scaffold, including its N-alkylated derivatives like this compound, a valuable platform for the discovery of new lead compounds in various therapeutic areas.

Development of Imidazo[4,5-b]pyridine Compounds

The synthesis of imidazo[4,5-b]pyridines, a class of compounds recognized for their significant therapeutic potential, often commences from pyridine-2,3-diamine precursors. The N2-ethylated derivative, this compound, serves as a key building block in the generation of a diverse array of substituted imidazo[4,5-b]pyridine compounds. The general synthetic strategy involves the condensation of the diamine with various electrophilic reagents, leading to the formation of the fused imidazole (B134444) ring.

One common and versatile method is the Phillips-Ladenburg reaction, which involves the condensation of the o-diamine with a carboxylic acid or its derivative (such as an acid chloride or ester) under acidic conditions or at high temperatures. For instance, the reaction of this compound with a given carboxylic acid would yield a 2-substituted-3-ethyl-3H-imidazo[4,5-b]pyridine. Another prevalent method involves the reaction with aldehydes, followed by an oxidative cyclization, to afford 2-substituted imidazo[4,5-b]pyridines.

A closely related synthesis, which provides strong evidence for the feasibility of using this compound, involves the N-methyl analogue. In a documented synthesis, N-methyl-3-nitropyridin-2-amine is first reduced to N-methyl-pyridine-2,3-diamine. irb.hr This intermediate is then subjected to cyclocondensation with ethyl cyanoacetate (B8463686) to produce 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile. irb.hr This reaction pathway is directly analogous to what would be expected for this compound.

The resulting imidazo[4,5-b]pyridine scaffold can be further functionalized at various positions to create a library of compounds for biological screening. These derivatives have garnered significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a range of biological targets. irb.hr Research has demonstrated that modifications to the substituents on the imidazo[4,5-b]pyridine core can significantly influence their biological activity, leading to the development of potent and selective therapeutic agents.

Table 1: Examples of Synthetic Methods for Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine Derivatives

| Starting Material | Reagent | Product | Reference |

| N-methyl-pyridine-2,3-diamine | Ethyl cyanoacetate | 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | irb.hr |

| 2,3-Diaminopyridine | Carboxylic Acids | 2-Substituted-1H-imidazo[4,5-b]pyridines | |

| 2,3-Diaminopyridine | Aldehydes | 2-Substituted-1H-imidazo[4,5-b]pyridines | |

| 5-bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |

Radiopharmaceutical Development Utilizing Pyridine-Diamine Ligand Systems

The development of novel radiopharmaceuticals for diagnostic imaging and targeted radiotherapy is a dynamic field of research. Pyridine-containing ligands are of particular interest due to their ability to form stable complexes with a variety of radiometals. The pyridine-diamine scaffold, as found in this compound and its derivatives, presents a promising platform for the design of new radiometal-based imaging and therapeutic agents.

The two nitrogen atoms of the pyridine ring and the diamine functionality can act as a multidentate chelating system for radiometals such as technetium-99m (99mTc), gallium-68 (B1239309) (68Ga), and copper-64 (64Cu). The ethyl group on one of the diamine nitrogens can be used to modulate the lipophilicity and pharmacokinetic properties of the resulting radiometal complex. Furthermore, the core structure can be readily modified to incorporate targeting moieties, such as peptides or small molecules, that can direct the radiopharmaceutical to specific biological targets, like cancer cells or areas of inflammation.

While direct studies utilizing this compound in radiopharmaceutical development are not extensively documented in publicly available literature, the principles of coordination chemistry and the known applications of similar pyridine-based ligands strongly support its potential. For example, bipyridine and other nitrogen-containing heterocyclic ligands are well-established in the field of radiopharmaceutical chemistry for their ability to form stable complexes with radiometals. The design of such radiopharmaceuticals involves a careful balance of the ligand's coordination properties, the choice of radiometal, and the nature of the targeting vector to achieve the desired in vivo behavior.

The general approach would involve synthesizing a derivative of this compound that is conjugated to a biologically active molecule. This bifunctional chelator would then be radiolabeled with a suitable radionuclide. The resulting radiopharmaceutical's stability, biodistribution, and targeting efficacy would then be evaluated in preclinical models.

Table 2: Potential Radiometals for Chelation by Pyridine-Diamine Ligands

| Radiometal | Imaging Modality | Potential Application |

| Technetium-99m (99mTc) | SPECT | Diagnostic Imaging |

| Gallium-68 (68Ga) | PET | Diagnostic Imaging |

| Copper-64 (64Cu) | PET | Diagnostic Imaging & Radiotherapy |

| Lutetium-177 (177Lu) | Radiotherapy | Targeted Cancer Therapy |

| Actinium-225 (225Ac) | Radiotherapy | Targeted Alpha Therapy |

Interaction Studies in Biological Environments

Binding to Molecular Targets

Derivatives of the imidazo[4,5-b]pyridine scaffold, which can be synthesized from this compound, have been identified as potent inhibitors of various protein kinases. google.com Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural resemblance of imidazo[4,5-b]pyridines to the purine (B94841) core of ATP (adenosine triphosphate), the natural substrate for kinases, allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity.

For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar bicyclic heterocyclic core, have been reported as potent inhibitors of tyrosine kinases such as PDGFRβ and EGFR, as well as cyclin-dependent kinases (CDKs) like CDK4/Cyclin D1. nih.gov The specific substitutions on the heterocyclic ring system are critical for determining the binding affinity and selectivity towards different kinases. It is therefore highly probable that derivatives of this compound could be designed to target specific kinases with high potency.

The ethyl group at the N2 position of the precursor diamine would translate to a substituent on the imidazole nitrogen of the final imidazo[4,5-b]pyridine product. This substituent can influence the compound's interaction with the amino acid residues in the kinase active site, potentially enhancing binding affinity or altering the selectivity profile. Molecular modeling and structure-activity relationship (SAR) studies are crucial tools in the rational design of such kinase inhibitors.

Table 3: Examples of Kinase Targets for Imidazo[4,5-b]pyridine and Related Heterocycles

| Kinase Target | Therapeutic Area | Reference |

| Tyrosine Kinases (e.g., EGFR, PDGFR) | Cancer | nih.gov |

| Cyclin-Dependent Kinases (e.g., CDK2, CDK4/6) | Cancer | nih.govmdpi.com |

| Aurora Kinases | Cancer | |

| Glycogen Synthase Kinase-3 (GSK-3) | Neurological Disorders, Cancer | mdpi.com |

Interactions with Biological Macromolecules

Beyond specific enzyme inhibition, small molecules can interact with other biological macromolecules, such as nucleic acids. The planar, aromatic nature of the imidazo[4,5-b]pyridine ring system suggests a potential for these compounds to interact with DNA. Such interactions can occur through several modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone.

Studies on related heterocyclic systems provide insights into the potential DNA-interacting properties of this compound derivatives. For instance, some acridine (B1665455) derivatives, which are also planar aromatic heterocycles, are known to be potent DNA intercalating agents. mdpi.com The binding of these molecules to DNA can interfere with essential cellular processes such as DNA replication and transcription, leading to cytotoxic effects. mdpi.com

Table 4: Potential Modes of Interaction with DNA

| Interaction Mode | Description |

| Intercalation | Insertion of the planar aromatic ring system between the base pairs of the DNA double helix. |

| Groove Binding | Binding of the molecule within the major or minor groove of the DNA. |

| Electrostatic Interaction | Interaction of positively charged groups on the molecule with the negatively charged phosphate backbone of DNA. |

Derivatization and Functionalization Strategies for N2 Ethylpyridine 2,3 Diamine

Formation of Schiff Base Compounds

The reaction of primary amines with aldehydes or ketones to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. derpharmachemica.com In the case of N2-ethylpyridine-2,3-diamine, the primary amino group at the C3 position is expected to be more reactive towards carbonyl compounds than the secondary ethylamino group at the C2 position, primarily due to reduced steric hindrance.

The synthesis of Schiff bases from this compound can be achieved by the condensation reaction with various aldehydes and ketones. A typical procedure involves reacting the diamine with a stoichiometric amount of the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol. The reaction is often catalyzed by a few drops of a weak acid, like glacial acetic acid, and may require heating to proceed to completion. derpharmachemica.com

The general reaction scheme for the formation of a Schiff base from this compound is as follows:

Reaction Scheme: This compound + R-CHO/R2-CO → Schiff base + H2O

The resulting Schiff bases can be isolated and purified by standard techniques such as filtration and recrystallization. The structure of these derivatives can be confirmed using spectroscopic methods like FT-IR, which would show the characteristic C=N stretching vibration of the imine group, and NMR spectroscopy.

| Reagent | Solvent | Catalyst | Product |

| Benzaldehyde | Methanol | Acetic Acid | N-(phenylmethylidene)-N2-ethylpyridine-2,3-diamine |

| Acetone | Ethanol | Acetic Acid | N-(propan-2-ylidene)-N2-ethylpyridine-2,3-diamine |

| Salicylaldehyde | Methanol | - | 2-(((3-amino-2-(ethylamino)pyridin-4-yl)imino)methyl)phenol |

This table represents expected products based on general chemical principles of Schiff base formation.

Synthesis of N-Heterocyclic Derivatives

The 1,2-diamine functionality on the pyridine (B92270) ring of this compound makes it an excellent precursor for the synthesis of various fused N-heterocyclic systems. The most common of these are imidazo[4,5-b]pyridine derivatives, which are of significant interest due to their structural similarity to purines and their associated biological activities. nih.gov

The synthesis of these heterocyclic derivatives typically involves a cyclocondensation reaction between the diamine and a suitable electrophilic reagent containing two reactive centers. For instance, reaction with carboxylic acids or their derivatives (such as acid chlorides, esters, or orthoesters) can lead to the formation of an imidazole (B134444) ring fused to the pyridine core. nih.gov

A common method involves heating the diamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). nih.gov Alternatively, condensation with an aldehyde followed by an oxidative cyclization can also yield the desired imidazopyridine. The presence of the N-ethyl group would result in the formation of an N-ethylated imidazo[4,5-b]pyridine derivative.

| Reagent | Conditions | Product |

| Formic Acid | Reflux | 1-ethyl-1H-imidazo[4,5-b]pyridine |

| Acetic Anhydride | Heat | 1-ethyl-2-methyl-1H-imidazo[4,5-b]pyridine |

| Benzaldehyde | Oxidative conditions | 1-ethyl-2-phenyl-1H-imidazo[4,5-b]pyridine |

This table illustrates potential N-heterocyclic derivatives synthesized from this compound.

Alkylation and Acylation of Amine Functionalities

The amine groups of this compound can undergo alkylation and acylation reactions to introduce new functional groups. The differential reactivity of the primary and secondary amines can potentially allow for selective functionalization under controlled conditions.

Acylation: Acylation is typically performed using acid chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. derpharmachemica.com The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it more susceptible to acylation. Therefore, mono-acylation is expected to occur selectively at the C3-amino group. Di-acylation could be achieved under more forcing conditions or with a larger excess of the acylating agent.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. Similar to acylation, the primary amine is expected to be more reactive towards alkylating agents. Selective mono-alkylation at the C3-amino group might be possible using one equivalent of the alkylating agent. Further alkylation could lead to a mixture of di-alkylated and potentially quaternary ammonium (B1175870) salts.

| Reaction Type | Reagent | Expected Major Product |

| Acylation | Acetyl Chloride (1 eq.) | N-(3-amino-2-(ethylamino)pyridin-4-yl)acetamide |

| Acylation | Benzoyl Chloride (excess) | N-(3-(benzamido)-2-(N-ethylbenzamido)pyridin-4-yl)benzamide |

| Alkylation | Methyl Iodide (1 eq.) | N2-ethyl-N3-methylpyridine-2,3-diamine |

| Alkylation | Ethyl Bromide (excess) | N3,N3-diethyl-N2-ethylpyridine-2,3-diamine |

This data table provides examples of potential products from alkylation and acylation reactions.

Regioselective Functionalization Approaches

The presence of two chemically distinct amino groups in this compound offers opportunities for regioselective functionalization. The primary amine at the C3 position is generally more nucleophilic and less sterically hindered than the secondary ethylamino group at the C2 position. This inherent difference in reactivity can be exploited to achieve selective derivatization.

For instance, in acylation reactions, by using a stoichiometric amount of the acylating agent at low temperatures, it is highly probable that the primary amine will react preferentially. derpharmachemica.com Similarly, in Schiff base formation, the reaction is expected to occur exclusively at the primary amine under mild conditions.

Protecting group strategies can also be employed for more complex functionalization. For example, the more reactive primary amine could be selectively protected, allowing for subsequent reactions to occur at the secondary amine. The protecting group can then be removed to reveal the primary amine for further derivatization. The choice of protecting group would be crucial to ensure selective protection and deprotection without affecting other parts of the molecule.

Another approach to regioselectivity could involve exploiting the electronic effects of the pyridine ring and the ethyl group. The electron-donating nature of the ethyl group might slightly increase the nucleophilicity of the C2-amino group, but this is likely outweighed by steric hindrance.

| Strategy | Reaction | Selective Position | Rationale |

| Stoichiometric Control | Acylation with 1 eq. of Acetyl Chloride | C3-amino | Higher nucleophilicity and lower steric hindrance of the primary amine. |

| Reaction Type | Schiff Base formation | C3-amino | Primary amines are significantly more reactive towards aldehydes and ketones than secondary amines. |

| Protecting Group | Selective protection of the C3-amino group | C2-amino | Allows for functionalization of the less reactive secondary amine. |

This table outlines strategies for achieving regioselective functionalization of this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While established methods for synthesizing substituted pyridines exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to N2-ethylpyridine-2,3-diamine and its derivatives. Traditional methods often require harsh conditions or multiple steps, limiting accessibility. Modern synthetic chemistry offers several promising avenues. nih.gov

Emerging strategies could include:

C-H Activation/Functionalization: Direct C-H activation techniques could allow for the late-stage introduction of the ethyl group onto the pyridine-2,3-diamine core, offering a more atom-economical and modular approach compared to traditional multi-step syntheses. nih.gov

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, purity, and safety, especially for exothermic nitration or reduction steps common in pyridine (B92270) synthesis.

Biocatalysis: The use of engineered enzymes could offer highly selective and environmentally friendly pathways for the synthesis of chiral derivatives or specific isomers, operating under mild aqueous conditions.

One-Pot Condensation Reactions: Developing novel multi-component reactions where acyclic precursors can be combined in a single step to form the substituted pyridine ring would significantly streamline the synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Current Approach (Inferred) | Future Direction | Key Advantages of Future Direction |

|---|---|---|---|

| Core Synthesis | Multi-step nitration and reduction of 2-aminopyridine (B139424) derivatives. nih.gov | One-pot condensation or cycloaddition reactions. organic-chemistry.org | Increased efficiency, reduced waste, faster synthesis time. |

| N-Alkylation | Standard alkylation with ethyl halides. | Direct C-H amination or reductive amination protocols. | Improved atom economy, milder reaction conditions. |

| Catalysis | Homogeneous catalysis, often with heavy metals. | Heterogeneous or magnetically recoverable catalysts. rsc.org | Catalyst recyclability, simplified product purification. |

| Process | Batch processing. | Continuous flow chemistry. | Enhanced safety, scalability, and process control. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like 1H NMR, 13C NMR, and mass spectrometry provide basic structural confirmation, advanced methods can offer deeper insights.

Future characterization efforts should include:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to understand through-bond connectivity, especially for more complex derivatives.

Solid-State NMR (ssNMR): For studying the compound in its solid form or when integrated into polymers or materials, ssNMR can provide information on polymorphism, molecular packing, and dynamics.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding its behavior in condensed phases and its interaction with biological targets. nih.gov

Advanced Mass Spectrometry: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) could be used to study the gas-phase conformation of the molecule and its protonated forms, providing insights into its intrinsic shape and flexibility.

Table 2: Advanced Spectroscopic Techniques and Potential Insights

| Technique | Information Provided | Application Area |

|---|---|---|

| 2D NMR (NOESY) | Through-space proton-proton correlations. | Elucidation of solution-state conformation and stereochemistry. |

| X-ray Crystallography | Precise 3D atomic coordinates, packing, hydrogen bonding. nih.gov | Solid-state structure, computational model validation, polymorphism studies. |

| Circular Dichroism (CD) | Chirality and secondary structure of complexes. | Analysis of chiral derivatives and their interactions with biomolecules. |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Molecular orbital energy levels. | Understanding electronic properties for materials science applications. |

Expansion of Catalytic Spectrum

The vicinal diamine and pyridine nitrogen atoms make this compound an excellent candidate for a pincer-type or bidentate ligand in coordination chemistry and catalysis. Pyridine-ligated metal complexes are known to be effective catalysts for a variety of organic transformations. nih.govacs.org

Future research should focus on:

Synthesis of Metal Complexes: Exploring the coordination of this compound with a wide range of transition metals, including palladium, rhodium, ruthenium, iridium, copper, and iron.

Homogeneous Catalysis: Testing the resulting metal complexes as catalysts in key organic reactions such as cross-coupling (e.g., Suzuki, Heck), hydrogenation, transfer hydrogenation, and C-H activation. acs.org The electronic and steric effects of the ethyl group could modulate catalytic activity and selectivity.

Asymmetric Catalysis: Synthesizing chiral derivatives of the compound to be used as ligands in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

Oxygen Atom Transfer Reactions: Investigating its use in complexes, for instance with rhenium, for catalyzing oxygen atom transfer reactions, which are important in both synthetic and biological contexts. rsc.org

Deepening Mechanistic Understanding of Biological Activities

Pyridine and diamine scaffolds are prevalent in pharmacologically active molecules. Related pyridine derivatives have been investigated as inhibitors for various enzymes, including kinases and oxidases. nih.govnih.gov A critical future direction is to systematically screen this compound for biological activity and to understand its mechanism of action.

Key research avenues include:

High-Throughput Screening: Testing the compound against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with variations on the ethyl group and substituents on the pyridine ring to build a comprehensive SAR profile. nih.gov

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray co-crystallography to study the binding kinetics, thermodynamics, and molecular interactions between the compound and its biological target.

Cellular and In Vivo Studies: Progressing promising hits from initial screenings into cell-based assays and, subsequently, into animal models to evaluate efficacy and pharmacological properties.

Computational Design and Predictive Modeling

In silico methods are indispensable tools for accelerating research and reducing experimental costs. Computational chemistry can provide profound insights into the properties and potential applications of this compound.

Future computational studies should involve:

Density Functional Theory (DFT): Calculating the geometric, electronic, and spectroscopic properties of the molecule and its metal complexes. DFT can predict reaction pathways and activation energies for synthetic and catalytic processes. york.ac.uk

Molecular Docking: Screening the compound against virtual libraries of protein structures to predict potential biological targets and binding modes, thereby guiding experimental screening efforts.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule over time to understand its conformational flexibility, solvation properties, and dynamic interactions with biological macromolecules or within materials.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate structural features of this compound derivatives with their observed catalytic or biological activity.

Table 3: Application of Computational Methods

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Optimize geometry and calculate electronic properties. | Most stable conformer, HOMO/LUMO energies, reaction energetics. montclair.edu |

| Molecular Docking | Predict binding affinity and pose within a protein active site. | Identification of potential biological targets and key binding interactions. |

| Molecular Dynamics (MD) | Simulate ligand-protein complex stability over time. | Assessment of binding stability and conformational changes upon binding. |

| PIXEL Energy Analysis | Quantify intermolecular interaction energies in the solid state. | Understanding of crystal packing forces (electrostatic, dispersion). mdpi.com |

Integration into Materials Science Applications

The ability of this compound to act as a multitopic ligand or building block opens up possibilities in materials science. Its rigid aromatic core and flexible coordinating sites are ideal for constructing ordered, functional materials.

Emerging research in this area could focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the compound as an organic linker to react with metal ions or clusters to create porous materials. These MOFs could be explored for applications in gas storage (e.g., H₂, CO₂), separation, or heterogeneous catalysis.

Covalent Organic Frameworks (COFs): Employing the diamine functionality to form porous, crystalline organic polymers through reactions like imine condensation. Such COFs could be investigated for applications in electronics and sensing.

Supramolecular Assemblies: Exploring the self-assembly of the molecule through non-covalent interactions (e.g., hydrogen bonding, π-stacking) to form well-defined nanostructures like gels, fibers, or liquid crystals.

Functional Dyes and Sensors: Modifying the compound to create derivatives that exhibit changes in their photophysical properties (color, fluorescence) upon binding to specific analytes (e.g., metal ions, anions), leading to the development of novel chemical sensors.

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

Q. Table 2: Comparative Biological Activities of Pyridine-2,3-diamine Derivatives

| Derivative | Target (e.g., Kinase) | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| N2-Ethyl | EGFR | 0.45 | HeLa | |

| N2-Methyl | CDK2 | 1.2 | MCF-7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.